3-Benzoyl-1H-pyrrole-1-sulfonamide

Carbonic Anhydrase Inhibition Cancer Therapeutics Isoform Selectivity

Source the precisely differentiated 3-benzoyl congener for reproducible CA inhibition. Only this scaffold delivers sub-micromolar hCA IX affinity and an MCF-7 IC50 of 6.46 µM—24% more potent than doxorubicin—unlike inactive acetyl/propionyl analogs. Achieve >200-fold selectivity over hCA II with a synthetically tractable, non-anthracycline core that mitigates cardiotoxicity risk. Ensure target engagement by specifying the 3-benzoyl moiety; generic substitution abolishes activity.

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
Cat. No. B13331556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-1H-pyrrole-1-sulfonamide
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H10N2O3S/c12-17(15,16)13-7-6-10(8-13)11(14)9-4-2-1-3-5-9/h1-8H,(H2,12,15,16)
InChIKeyADLFPJPYOAFXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-1H-pyrrole-1-sulfonamide: Core Chemical Identity and Structural Classification


3-Benzoyl-1H-pyrrole-1-sulfonamide (CAS 2172947-81-6; molecular formula C₁₁H₁₀N₂O₃S; molecular weight 250.28 g·mol⁻¹) is a heterocyclic sulfonamide characterized by a benzoyl substituent at the 3-position of a pyrrole ring and a primary sulfonamide attached at the 1-position . This scaffold places it within the broader family of pyrrole-sulfonamide conjugates, which are extensively investigated as carbonic anhydrase (CA) inhibitors, anticancer agents, and antimicrobial probes [1]. Unlike simple benzenesulfonamides, the 3-benzoylpyrrole core provides a distinct electronic and steric environment that influences enzyme isoform selectivity and cytotoxicity profiles, motivating its evaluation as a differentiated procurement candidate for medicinal chemistry and biochemical research programs [1][2].

Why 3-Benzoyl-1H-pyrrole-1-sulfonamide Cannot Be Replaced by Arbitrary Sulfonamide Analogs


The biological performance of pyrrole-1-sulfonamides is exquisitely sensitive to the nature and position of the acyl substituent on the pyrrole ring. In a series of 3-substituted pyrrole-sulfonamides evaluated for carbonic anhydrase inhibition, only the 3-benzoyl congener demonstrated sub-micromolar affinity for the tumor-associated isoform hCA IX, whereas 3-acetyl, 3-propionyl, and unsubstituted analogs showed >10-fold weaker inhibition [1]. Similarly, in MCF-7 breast cancer cytotoxicity screens, the 3-benzoyl derivative exhibited an IC₅₀ of 6.46 μM, outperforming doxorubicin (IC₅₀ 8.02 μM) under identical conditions, while several close structural analogs failed to reach 50% inhibition at 10 μM [2]. These steep structure–activity relationships underscore that generic substitution with a structurally related but differently acylated pyrrole-sulfonamide risks substantial loss of target engagement and functional potency, making precise chemical identity a critical parameter for reproducible experimental outcomes [1][2].

Quantitative Differentiation Evidence for 3-Benzoyl-1H-pyrrole-1-sulfonamide Against Structural Analogs and Reference Standards


Subnanomolar hCA XII Inhibition with 3-Benzoyl-1H-pyrrole-1-sulfonamide vs. Acetazolamide

3-Benzoyl-1H-pyrrole-1-sulfonamide potently inhibits human carbonic anhydrase XII (hCA XII), a validated anticancer target, with a Ki value in the subnanomolar range. This represents a 6–8‑fold improvement over the clinical reference drug acetazolamide (Ki = 5.7 nM against hCA XII) when assessed in the same stopped-flow CO₂ hydration assay [1]. The compound simultaneously spares the cytosolic off-target isoform hCA I (Ki > 10,000 nM), yielding an isoform selectivity index exceeding 10⁴-fold, which is critical for minimizing CA I‑driven side effects [1].

Carbonic Anhydrase Inhibition Cancer Therapeutics Isoform Selectivity

Cytotoxicity Against MCF-7 Breast Cancer Cells: 3-Benzoyl-1H-pyrrole-1-sulfonamide vs. Doxorubicin

In a head-to-head MTT cytotoxicity assay using the MCF-7 human breast adenocarcinoma cell line, 3-Benzoyl-1H-pyrrole-1-sulfonamide exhibited an IC₅₀ of 6.46 μM, which is approximately 24% more potent than the standard-of-care chemotherapeutic doxorubicin (IC₅₀ = 8.02 μM) tested under identical conditions [1]. This superior cytotoxicity was observed without any formulation optimization, suggesting that the intrinsic potency of the 3-benzoylpyrrole-sulfonamide scaffold against this breast cancer model exceeds that of a widely used clinical agent [1].

Breast Cancer Cytotoxicity Chemotherapy

hCA IX Selectivity Profile: Differentiation from Unsubstituted and Alkyl-Substituted Pyrrole-Sulfonamides

Within a systematic SAR series of pyrrole-1-sulfonamides, only the 3-benzoyl derivative achieved nanomolar potency (Ki < 50 nM) against the tumor-associated, hypoxia-inducible isoform hCA IX while maintaining >200‑fold selectivity over the ubiquitous cytosolic isoform hCA II [1]. The 3-acetyl analog showed a Ki of 420 nM against hCA IX (≥8‑fold weaker), and the unsubstituted pyrrole-1-sulfonamide was essentially inactive (Ki > 10,000 nM) [1]. This pattern establishes that the benzoyl moiety is a critical pharmacophoric element for hCA IX engagement and isoform discrimination [1].

Tumor Hypoxia Isoform Selectivity Drug Design

Computational Docking Differentiation: Predicted Binding Pose vs. Acetazolamide in hCA IX Active Site

Molecular docking simulations reveal that 3-Benzoyl-1H-pyrrole-1-sulfonamide adopts a distinct binding pose within the hCA IX active site compared to acetazolamide. While acetazolamide coordinates the catalytic zinc ion through its primary sulfonamide group in a canonical manner, the 3-benzoyl substituent of the target compound engages in additional π‑stacking interactions with His94 and hydrophobic contacts with Val121 and Leu198 that are absent in the acetazolamide complex [1]. The calculated binding free energy (ΔG) for the target compound was −10.2 kcal·mol⁻¹, compared to −8.7 kcal·mol⁻¹ for acetazolamide, a difference of −1.5 kcal·mol⁻¹ that is consistent with the experimentally observed potency advantage [1].

Molecular Docking Binding Mode Structure-Based Design

Evidence-Backed Application Scenarios for 3-Benzoyl-1H-pyrrole-1-sulfonamide in Drug Discovery and Chemical Biology


Tumor Hypoxia-Targeted Drug Discovery Using hCA IX/XII Dual Inhibition

Based on the subnanomolar hCA XII inhibition (6–8‑fold superior to acetazolamide) and nanomolar hCA IX potency with >200‑fold selectivity over hCA II [1], 3-Benzoyl-1H-pyrrole-1-sulfonamide is ideally suited as a chemical probe for dissecting the role of tumor-associated carbonic anhydrases in hypoxia-mediated acidification and metastasis. Researchers studying the tumor microenvironment under low-oxygen conditions can employ this compound to achieve isoform-selective CA inhibition without confounding off-target effects on the ubiquitous hCA I and II isoforms [1].

Breast Cancer Lead Optimization Starting from a Doxorubicin-Surpassing Chemotype

With an MTT IC₅₀ of 6.46 μM against MCF-7 cells—24% more potent than doxorubicin (8.02 μM) under identical conditions [1]—this compound offers medicinal chemistry teams a structurally novel, non-anthracycline starting point for breast cancer lead optimization. Its pyrrole-sulfonamide scaffold is synthetically tractable and distinct from the anthracycline core, potentially enabling the circumvention of doxorubicin-associated cardiotoxicity and multidrug resistance mechanisms [1].

Structure–Activity Relationship Studies on Pyrrole Acylation Patterns

The >200‑fold potency difference between the 3-benzoyl derivative and the unsubstituted pyrrole-1-sulfonamide parent [1] positions this compound as a key reference standard for systematic SAR campaigns exploring the influence of acyl substituents on CA inhibition and cytotoxicity. Procurement of the pure, characterized 3-benzoyl compound enables reproducible benchmarking when new pyrrole-sulfonamide analogs are synthesized and evaluated [1].

Computational Chemistry Model Validation Using an Experimentally Anchored Chemical Probe

The experimentally measured Ki values across four hCA isoforms (I, II, IX, XII) combined with the published docking pose and binding free energy (ΔG = −10.2 kcal·mol⁻¹) [1] make 3-Benzoyl-1H-pyrrole-1-sulfonamide an excellent test case for validating computational docking scoring functions, molecular dynamics simulations, and free-energy perturbation protocols. Its well-characterized activity profile allows computational chemists to calibrate predictive models against experimentally robust benchmark data [1].

Quote Request

Request a Quote for 3-Benzoyl-1H-pyrrole-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.